molecular formula C7H11N3O B12822110 (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

Cat. No.: B12822110
M. Wt: 153.18 g/mol
InChI Key: UGXGZKPXUHOBQZ-UHFFFAOYSA-N
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Description

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is a heterocyclic compound that features an imidazo-oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides . Further treatment with acetic anhydride yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound is studied for its potential as a β-lactamase inhibitor. It has shown activity against class A, C, and D β-lactamases, making it a candidate for developing new antibiotics .

Medicine

Medicinally, this compound is explored for its potential therapeutic applications, particularly in combating drug-resistant bacterial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with β-lactamase enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of these antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of β-lactamases sets it apart from other similar compounds .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanamine

InChI

InChI=1S/C7H11N3O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-3,5,8H2

InChI Key

UGXGZKPXUHOBQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)CN

Origin of Product

United States

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